

Dihydroazulene: A Versatile Component in Molecular Machinery

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Compound of Interest

Compound Name: *Dihydroazulene*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroazulene (DHA) and its photoisomer, vinylheptafulvene (VHF), represent a robust photo/thermoswitchable system with significant potential in the development of molecular machines.[1][2][3] The light-induced, reversible transformation between the closed DHA and open VHF forms allows for the precise control of molecular geometry, electronic properties, and, consequently, function at the nanoscale. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of DHA-based molecular machines.

The fundamental principle of the DHA/VHF system lies in a photochromic 10π -electrocyclic ring-opening reaction.[4] Upon irradiation with UV light (typically around 365 nm), the colorless or pale yellow DHA undergoes a ring-opening to form the colored VHF isomer.[1][4] The reverse reaction, the ring-closure of VHF back to DHA, is typically a thermal process, though it can be influenced by catalysts.[1][5] This unidirectional photo-activation makes the DHA/VHF system particularly interesting for applications where controlled, triggered motion is required.

Applications in Molecular Machines

The unique properties of the DHA/VHF system have led to its exploration in a variety of molecular machine applications:

- Molecular Switches: The distinct structural and electronic differences between DHA and VHF allow them to function as efficient molecular switches. These switches can be used to control electrical conductance in single-molecule junctions, paving the way for molecular electronics. [\[6\]](#)[\[7\]](#)
- Solar Energy Storage: The DHA to VHF conversion stores light energy in chemical bonds. The subsequent thermal back-reaction releases this energy as heat, making the system a candidate for molecular solar thermal (MOST) energy storage systems.[\[5\]](#)
- Drug Delivery: The conformational changes associated with DHA/VHF switching can be harnessed to create light-triggered drug delivery systems. For instance, a DHA-functionalized nanocarrier could release its payload upon photo-isomerization.
- Multi-modal Systems: DHA units can be integrated with other photochromic or redox-active molecules, such as azobenzenes, to create multi-state molecular machines that can be controlled by multiple stimuli.[\[8\]](#)[\[9\]](#)
- Hybrid Materials: Incorporation of DHA into metal-organic frameworks (MOFs) allows for the creation of solid-state photoswitchable materials with potential applications in sensing and smart materials.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Synthesis of Dihydroazulene Derivatives

The synthesis of functionalized DHA derivatives is crucial for tuning their properties and integrating them into larger molecular systems. A general and widely used method involves the reaction of a substituted acetophenone with a tropylidium salt.[\[12\]](#)

Protocol: Synthesis of a 2-Phenyl-Substituted **Dihydroazulene**

This protocol is adapted from procedures for synthesizing ortho-substituted 2-phenyldihydroazulenes.[\[13\]](#)

Step 1: Knoevenagel Condensation

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ortho-iodoacetophenone (1.0 eq) and malononitrile (1.1 eq) in toluene.

- Add acetic acid (0.2 eq) and ammonium acetate (0.2 eq).
- Reflux the mixture until water evolution ceases.
- Cool the reaction mixture, wash with water and brine, and dry the organic phase over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure and purify the resulting crotononitrile intermediate by column chromatography.

Step 2: **Dihydroazulene** Core Formation

- Suspend the crotononitrile intermediate (1.0 eq) and freshly prepared tropylium tetrafluoroborate (1.2 eq) in dry dichloromethane under an argon atmosphere at -78 °C.
- Slowly add triethylamine (1.5 eq) and stir for 20 minutes.
- Quench the reaction with 2 M HCl.
- Extract the organic phase, wash with water, and dry over anhydrous magnesium sulfate.
- Without further purification, dissolve the crude product in 1,2-dichloroethane.
- Add tritylium tetrafluoroborate (1.1 eq) and reflux the mixture for 2 hours.
- Cool the mixture to 0 °C, dilute with toluene, and add triethylamine over 20 minutes.
- Heat the resulting intermediate vinylheptafulvene solution in the dark at 80 °C overnight to induce thermal ring-closure to the **dihydroazulene**.
- Purify the final DHA product by column chromatography.

Characterization of Photoswitching Behavior

The photochromic behavior of DHA derivatives is typically characterized using UV-Vis and NMR spectroscopy.

Protocol: Monitoring DHA-VHF Switching by UV-Vis Spectroscopy

- Prepare a dilute solution of the DHA derivative in a suitable solvent (e.g., acetonitrile, toluene) in a quartz cuvette.
- Record the initial UV-Vis absorption spectrum. The DHA form typically shows a characteristic absorption maximum around 350-380 nm.[1]
- Irradiate the solution with a UV lamp (e.g., 365 nm LED) at a constant temperature.
- Record UV-Vis spectra at regular intervals during irradiation until the photostationary state is reached, indicated by no further changes in the spectrum. The formation of VHF is characterized by the appearance of a new, intense absorption band in the visible region (typically 450-550 nm).[1]
- To monitor the thermal back-reaction, switch off the UV lamp and record UV-Vis spectra at regular intervals in the dark. The absorbance of the VHF peak will decrease over time as it reverts to the DHA form.

Protocol: Determination of Quantum Yield (Φ)

The quantum yield for the DHA to VHF photoconversion can be determined relative to a known actinometer (e.g., ferrioxalate).

- Prepare optically matched solutions of the DHA sample and the actinometer in the same solvent.
- Irradiate both solutions under identical conditions (wavelength, light intensity, temperature).
- Monitor the spectral changes of both the sample and the actinometer over time using UV-Vis spectroscopy.
- The quantum yield of the DHA photoswitching can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{act}} * (k_{\text{sample}} / k_{\text{act}}) * (F_{\text{act}} / F_{\text{sample}})$ where Φ is the quantum yield, k is the rate of the photoreaction, and F is the fraction of light absorbed by the solution.

Kinetic Analysis of the Thermal Back-Reaction

The rate of the thermal VHF to DHA ring-closure is a critical parameter for many applications.

Protocol: Measuring the Half-life ($t_{1/2}$) of the VHF Isomer

- Generate the VHF isomer by irradiating a solution of the DHA derivative to the photostationary state as described above.
- Place the cuvette in a thermostated holder in the spectrophotometer and keep it in the dark.
- Monitor the decrease in the absorbance of the VHF peak at its λ_{max} over time.
- The thermal back-reaction typically follows first-order kinetics. Plot the natural logarithm of the absorbance ($\ln(A)$) versus time.
- The rate constant (k) can be determined from the slope of the resulting linear plot (slope = $-k$).
- The half-life ($t_{1/2}$) can then be calculated using the equation: $t_{1/2} = \ln(2) / k$.

Quantitative Data

The following tables summarize key quantitative data for selected **dihydroazulene** derivatives.

Table 1: Quantum Yields (Φ) for DHA to VHF Photoconversion

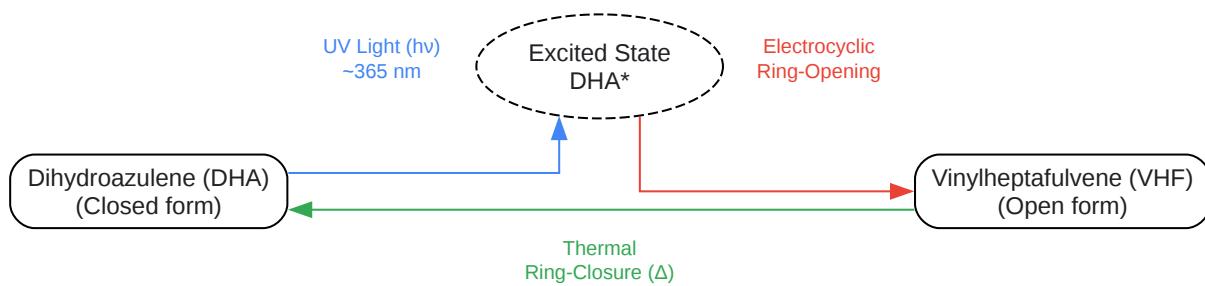
| DHA Derivative | Solvent | Quantum Yield (Φ) | Reference |
|--|----------------|--------------------------|----------------------|
| Unsubstituted DHA | Ethanol | 0.53 | [1] |
| 2-Phenyl-DHA | Acetonitrile | 0.55 | [13] |
| 2-(o-Iodophenyl)-DHA | Acetonitrile | 0.57 | [13] |
| 2-(o-TMS-ethynylphenyl)-DHA | Acetonitrile | 0.59 | [13] |
| 2-(o-Ethynylphenyl)-DHA | Acetonitrile | 0.67 | [13] |
| DHA with NH ₂ substituent | Polar solvents | 0.15 | [1] |
| DHA with NO ₂ and CN substituents | Polar solvents | 0.6 | [1] |
| Protonated DHA with donor group | - | 0.45 | [1] |
| Neutral DHA with donor group | - | < 0.005 | [1] |

Table 2: Thermal Half-lives (t_{1/2}) of VHF Isomers at Room Temperature

| VHF Derivative | Solvent | Half-life (t _{1/2}) | Reference |
|------------------------------------|--------------|-------------------------------|----------------------|
| Parent VHF-Ph | Acetonitrile | 218 min | [13] |
| VHF with phenylethynyl substituent | Acetonitrile | 22 days | |
| VHF-isomer | - | 21 to 1545 min | [3] |

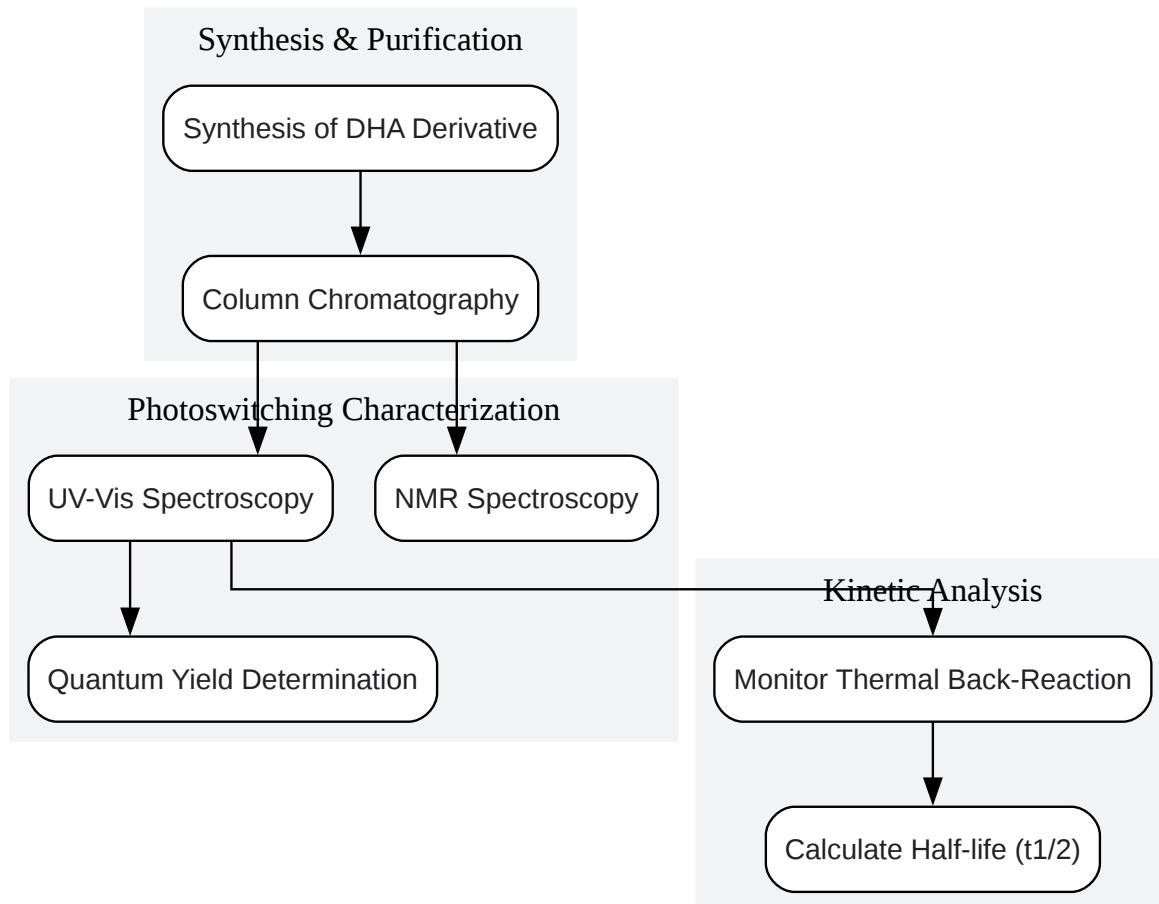
Visualizations

The following diagrams illustrate the key processes and workflows associated with **dihydroazulene**-based molecular machines.



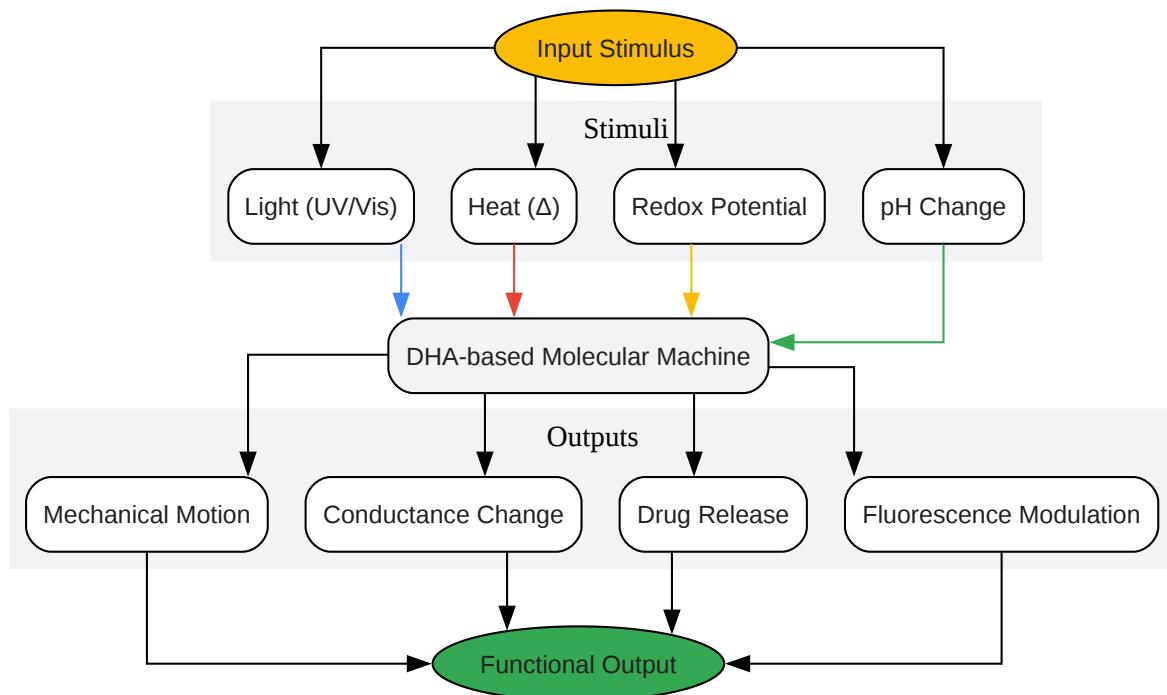
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Caption: The photo-thermal switching pathway of the **Dihydroazulene (DHA)** - **Vinylheptafulvene (VHF)** system.



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Caption: A generalized experimental workflow for the study of DHA-based molecular photoswitches.



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Caption: Logical relationship between stimuli and outputs in DHA-based molecular machines.

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